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Compound of Interest

Compound Name: Rivaroxaban EP Impurity |
CAS No.: 1151893-81-0
Cat. No.: B580592
Get Quote
. J

This guide provides a comprehensive comparison of two analytical methods for the
guantification of Rivaroxaban EP Impurity |, validated according to the International Council
for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer researchers, scientists,
and drug development professionals a clear understanding of the performance of a standard
High-Performance Liquid Chromatography (HPLC) method versus a more modern Ultra-High-
Performance Liquid Chromatography (UPLC) method for the analysis of this specific impurity.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from the validation of two distinct
analytical methods for Rivaroxaban EP Impurity I. Method A represents a conventional HPLC
method, while Method B illustrates the performance of a UPLC method.

Table 1: System Suitability
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ICH Guideline /
Parameter Method A (HPLC) Method B (UPLC) Acceptance
Criteria
Tailing Factor 1.2 1.1 T<20
Theoretical Plates > 3000 > 7000 > 2000
% RSD of Peak Area 0.8% 0.5% <2.0%
Table 2: Specificity and Resolution
ICH Guideline /
Parameter Method A (HPLC) Method B (UPLC) Acceptance
Criteria
The method should
show no significant
interference from
Peak Purity Index >0.998 >0.999

placebo, other
impurities, or

degradation products.

Resolution (Rs)

> 2.2 from nearest

> 3.0 from nearest

Rs > 2.0 is generally

considered acceptable

peak peak for baseline
separation.
Table 3: Linearity and Range
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ICH Guideline /
Parameter Method A (HPLC) Method B (UPLC) Acceptance
Criteria
Should cover the
Linearity Range 0.1-2.0 pg/mL 0.05 - 2.5 pg/mL expected range of the
impurity.
Correlation Coefficient
0.9992 0.9998 r2>0.995
(r?)
Should be insignificant
] o o compared to the
Y-intercept Minimal Minimal
response at the lowest
concentration.
Table 4: Accuracy (Recovery)
. Method A (HPLC) - Method B (UPLC) - ICH Guideline /
Concentration
Level % Recovery (Mean % Recovery (Mean Acceptance
eve
*+ SD) *+ SD) Criteria
Recovery is typically
50% 99.5+1.2% 100.2 £ 0.8% expected to be within
98.0% to 102.0%.
100% 100.8 £ 0.9% 100.5 + 0.6%
150% 101.2+£1.1% 100.9£0.7%

Table 5: Precision
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ICH Guideline /
. Method A (HPLC) - Method B (UPLC) -
Precision Level Acceptance
% RSD % RSD L
Criteria
% RSD should be
N evaluated based on
Repeatability (n=6) 1.5% 0.9% )
the concentration of
the analyte.
Intermediate Precision
1.8% 1.2%
(n=6)
Table 6: Detection and Quantitation Limits
ICH Guideline /
Parameter Method A (HPLC) Method B (UPLC) Acceptance
Criteria
Limit of Detection Typically a signal-to-
0.03 pg/mL 0.015 pg/mL ] ]
(LOD) noise ratio of 3:1.[1]
Limit of Quantitation Typically a signal-to-
e 0.1 pg/mL 0.05 pg/mL yP y. J
(LOQ) noise ratio of 10:1.[1]
Table 7: Robustness
© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/pdf/A_Comparative_Guide_to_ICH_Q2_R1_Guidelines_for_Analytical_Method_Validation.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_ICH_Q2_R1_Guidelines_for_Analytical_Method_Validation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580592?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

ICH Guideline /

Parameter Method A (HPLC) - Method B (UPLC) -
o Acceptance

Variation Impact on Results Impact on Results L

Criteria

The method should

remain unaffected by
Flow Rate (+ 10%) No significant impact No significant impact small, deliberate

variations in

parameters.[2]

Column Temperature Minor shift in retention  Minor shift in retention

(£ 5°C) time time

Mobile Phase

N No significant impact No significant impact
Composition (£ 2%)

Experimental Protocols

A detailed methodology for the validation of an analytical method for Rivaroxaban EP Impurity
I is provided below. This protocol is based on the principles outlined in the ICH Q2(R1)
guideline.[2][3][4][5]

1. Materials and Reagents:

» Rivaroxaban EP Impurity | reference standard
e Rivaroxaban drug substance

o Acetonitrile (HPLC grade)

o Methanol (HPLC grade)

e Formic acid (AR grade)

 Purified water

2. Chromatographic Conditions:

e Method A (HPLC):
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o Column: C18, 250 mm x 4.6 mm, 5 um

o Mobile Phase: Acetonitrile: 0.1% Formic acid in water (gradient elution)
o Flow Rate: 1.0 mL/min

o Column Temperature: 30°C

o Detector Wavelength: 250 nm

o Injection Volume: 10 pL

Method B (UPLC):
o Column: C18, 100 mm x 2.1 mm, 1.7 um
o Mobile Phase: Acetonitrile: 0.1% Formic acid in water (gradient elution)
o Flow Rate: 0.4 mL/min
o Column Temperature: 40°C
o Detector Wavelength: 250 nm
o Injection Volume: 2 uL
. Validation Parameters:

Specificity: The ability to assess the analyte in the presence of other components is crucial.
[1] This was evaluated by injecting a placebo solution, a solution of Rivaroxaban, and a
spiked solution containing Rivaroxaban and Impurity | to check for interference.

Linearity: A minimum of five concentrations of Rivaroxaban EP Impurity | were prepared
and injected in triplicate. A calibration curve was constructed by plotting the peak area
against the concentration, and the correlation coefficient was determined.

Range: The range of the analytical procedure is the interval between the upper and lower
concentrations for which the method has a suitable level of precision, accuracy, and linearity.

[2]
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e Accuracy: Determined by spiking the placebo with known amounts of Impurity | at three
different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The
percentage recovery was then calculated.

e Precision:

o Repeatability: Assessed by analyzing six replicate injections of the same sample on the
same day, by the same analyst, and on the same instrument.

o Intermediate Precision: Evaluated by repeating the analysis on a different day, with a
different analyst, and/or on a different instrument.

 Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-
noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1]

e Robustness: The reliability of the method was assessed by introducing small, deliberate
variations to the method parameters, such as flow rate, column temperature, and mobile
phase composition, and observing the effect on the results.[2]

o System Suitability: Performed before each analytical run to ensure the chromatographic
system is suitable for the intended analysis. This includes checking the tailing factor,
theoretical plates, and the precision of replicate injections.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the method validation process as per
ICH guidelines.
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Caption: Workflow for Analytical Method Validation as per ICH Q2(R1).
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Caption: Logical Relationship of Method Validation to Product Quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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